
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide, commonly known as EPAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAC belongs to the class of pyridazine derivatives and has been studied extensively for its biological and pharmacological properties.
科学的研究の応用
EPAC has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. EPAC has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, EPAC has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. EPAC has also been studied for its potential role in cardiovascular diseases, where it has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
作用機序
EPAC exerts its biological effects through the activation of the cAMP-dependent pathway. EPAC activates the exchange protein directly activated by cAMP (EPAC), which in turn activates downstream signaling pathways. EPAC has been shown to regulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
EPAC has been shown to have various biochemical and physiological effects. EPAC has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. EPAC has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, EPAC has been shown to have vasodilatory effects, which can be useful in the treatment of hypertension.
実験室実験の利点と制限
EPAC has several advantages for lab experiments. EPAC is a stable compound that can be synthesized in high yield and purity. EPAC has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, EPAC has some limitations for lab experiments. EPAC is a relatively new compound, and its biological and pharmacological properties are still being studied. In addition, EPAC has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
EPAC has several potential future directions for research. EPAC has been studied extensively for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. However, further studies are needed to fully understand the biological and pharmacological properties of EPAC. Future studies could focus on the optimization of EPAC synthesis, the development of EPAC analogs with improved properties, and the identification of new therapeutic applications for EPAC. In addition, future studies could focus on the elucidation of the molecular mechanisms underlying the biological effects of EPAC.
合成法
The synthesis of EPAC involves the reaction of 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of EPAC. The synthesis of EPAC has been optimized for high yield and purity, making it a suitable candidate for further studies.
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-29(26,27)21-13-12-19(23-24-21)16-6-8-17(9-7-16)22-20(25)14-15-4-10-18(28-2)11-5-15/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGOEBPLIIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)
![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)
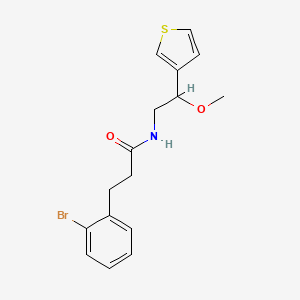
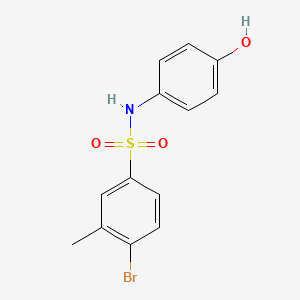
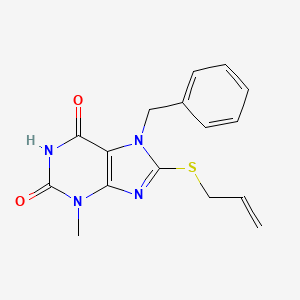
![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
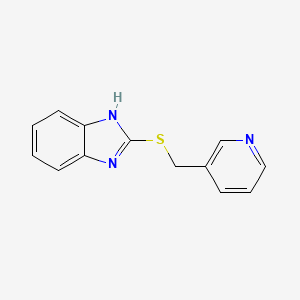
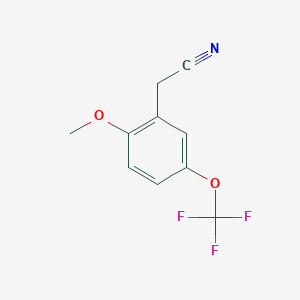
![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)
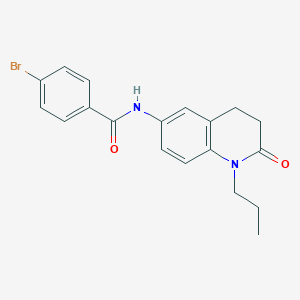
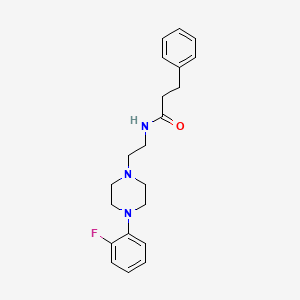

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)
